3-Isobutylisoxazole-5-carbaldehyde
Description
3-Isobutylisoxazole-5-carbaldehyde is a heterocyclic compound featuring an isoxazole core substituted with an isobutyl group at position 3 and an aldehyde (-CHO) group at position 5. The molecular formula is inferred as C₈H₁₁NO₂, with a molecular weight of ~153.18 g/mol. The isobutyl substituent (a branched aliphatic chain) imparts moderate lipophilicity, while the aldehyde group provides a reactive site for condensation or nucleophilic addition reactions. This compound likely serves as a pharmaceutical intermediate, analogous to structurally related isoxazole derivatives documented in the literature .
Properties
CAS No. |
121604-55-5 |
|---|---|
Molecular Formula |
C8H11NO2 |
Molecular Weight |
153.18 g/mol |
IUPAC Name |
3-(2-methylpropyl)-1,2-oxazole-5-carbaldehyde |
InChI |
InChI=1S/C8H11NO2/c1-6(2)3-7-4-8(5-10)11-9-7/h4-6H,3H2,1-2H3 |
InChI Key |
YHRHPINZMZZSEF-UHFFFAOYSA-N |
SMILES |
CC(C)CC1=NOC(=C1)C=O |
Canonical SMILES |
CC(C)CC1=NOC(=C1)C=O |
Synonyms |
5-Isoxazolecarboxaldehyde, 3-(2-methylpropyl)- (9CI) |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Physicochemical Properties
The following table summarizes key differences between 3-Isobutylisoxazole-5-carbaldehyde and its analogs:
Detailed Analysis
Substituent Effects on Reactivity and Applications Aliphatic vs. Conversely, the phenyl group’s resonance effects may stabilize the aldehyde for electrophilic reactions. Fused Aromatic Systems: 3-Methylbenzo[d]isoxazole-5-carbaldehyde’s fused benzene ring increases rigidity and conjugation, which could enhance UV absorption properties or binding affinity in medicinal chemistry . Halogenated Derivatives: The iodine atom in 4-Iodo-3-methylisoxazole-5-carbaldehyde introduces steric bulk and polarizability, making it suitable for cross-coupling reactions (e.g., Suzuki-Miyaura) .
Functional Group Variations
- Aldehyde vs. Amine : 1-(3-Isobutylisoxazol-5-yl)methanamine hydrochloride replaces the aldehyde with an amine, enabling salt formation and protonation-dependent solubility, which is critical for bioavailability in pharmaceuticals .
- Carboxylic Acid Derivatives : Compounds like 3-Isoxazolecarboxylic acid derivatives () exhibit acidic properties, enabling salt formation and esterification, unlike the aldehyde’s electrophilic nature .
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